2-Cyclohexyl-2-(4-methylphenyl)acetic acid

Description

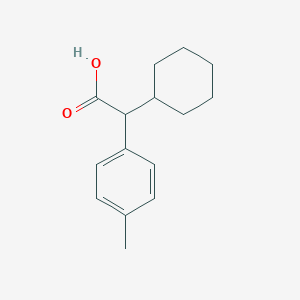

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-2-(4-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-11-7-9-13(10-8-11)14(15(16)17)12-5-3-2-4-6-12/h7-10,12,14H,2-6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYPZUQYVGICGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2CCCCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Carboxylic Acid Chemistry and Aryl/cyclohexyl Derivatives

Carboxylic acids are organic compounds characterized by the presence of a carboxyl functional group (-COOH). msu.edulibretexts.org This group imparts acidic properties to the molecule and serves as a hub for a variety of chemical transformations, leading to the formation of numerous derivatives such as esters, amides, and acid halides. latech.eduyoutube.com The reactivity of the carboxyl group is influenced by the nature of the substituent attached to the alpha-carbon.

The presence of both an aryl group (4-methylphenyl) and a cyclohexyl group attached to the alpha-carbon of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid places it in a unique chemical space. Arylacetic acids, which feature an aromatic ring bonded to the alpha-carbon, are a well-established class of compounds with significant applications, notably in the pharmaceutical industry as non-steroidal anti-inflammatory drugs (NSAIDs). chemimpex.com The introduction of a bulky, non-planar cyclohexyl group alongside the aryl moiety can be expected to significantly influence the molecule's steric and electronic properties, potentially affecting its reactivity and biological activity. The study of such disubstituted acetic acids provides insights into how different lipophilic groups can modulate the physicochemical properties of a carboxylic acid.

Overview of Structural Features and Synthetic Significance

The molecular structure of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid is defined by a central chiral carbon atom bonded to four different groups: a carboxyl group, a hydrogen atom, a cyclohexyl ring, and a 4-methylphenyl (p-tolyl) group. The presence of this stereocenter means the compound can exist as a pair of enantiomers.

Key Structural Features:

| Feature | Description |

| Carboxyl Group | The acidic functional group that is the site of many chemical reactions. |

| Chiral Center | The alpha-carbon is attached to four different substituents, leading to stereoisomerism. |

| Cyclohexyl Group | A bulky, alicyclic, and lipophilic substituent that influences the molecule's shape and solubility. |

| 4-Methylphenyl Group | An aromatic, lipophilic substituent that can engage in electronic interactions. |

The synthetic significance of this compound lies in its potential as a building block for more complex molecules. The carboxyl group can be readily converted into other functional groups, allowing for the elongation of carbon chains or the introduction of heteroatoms. The aryl and cyclohexyl groups provide a scaffold that can be further functionalized. For instance, the aromatic ring can undergo electrophilic substitution reactions. The unique combination of these structural elements makes this compound an interesting target for synthetic chemists exploring new molecular architectures.

Research Landscape and Knowledge Gaps Pertaining to 2 Cyclohexyl 2 4 Methylphenyl Acetic Acid

A thorough review of the current scientific literature reveals a significant knowledge gap concerning 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. There is a notable absence of dedicated research articles detailing its synthesis, characterization, or potential applications. While information exists for structurally similar compounds, such as 2-(4-phenylcyclohexyl)acetic acid and 2-(4-methylphenyl)-2-phenylacetic acid chemimpex.com, direct studies on the target molecule are lacking.

This lack of information presents several opportunities for future research. The primary knowledge gap is the absence of a reported, optimized synthetic route to obtain this compound in good yield and purity. Consequently, its physicochemical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry), have not been documented. Furthermore, its potential biological activities, which might be inferred from its structural similarity to known bioactive molecules, remain unexplored.

The investigation into this compound could contribute to a better understanding of structure-activity relationships in disubstituted acetic acids. Future research efforts could focus on:

Developing an efficient and stereoselective synthesis of the compound.

Fully characterizing the compound using modern analytical techniques.

Investigating its potential as an intermediate in the synthesis of novel materials or pharmaceuticals.

Exploring its biological properties through in vitro and in vivo screening.

Addressing these knowledge gaps would not only contribute to the fundamental understanding of this specific molecule but also potentially unlock new avenues for its application in various fields of chemical science.

Synthetic Methodologies for this compound and its Analogs

The synthesis of this compound, a disubstituted acetic acid derivative, involves the creation of a key quaternary carbon center bearing a cyclohexyl, a 4-methylphenyl (p-tolyl), and a carboxylic acid group. The construction of this sterically hindered scaffold requires strategic carbon-carbon bond-forming reactions. This article explores various synthetic methodologies applicable to the formation of this compound and its structural analogs, focusing on regioselective functionalization, catalytic coupling reactions, and the use of organometallic reagents.

Computational and Theoretical Studies of 2 Cyclohexyl 2 4 Methylphenyl Acetic Acid

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental tools for investigating the properties of molecules at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule. For 2-Cyclohexyl-2-(4-methylphenyl)acetic acid, these calculations would provide a wealth of information.

Electronic Structure Analysis (Molecular Orbitals, Charge Distribution)

Analysis of the electronic structure offers deep insights into the chemical reactivity and properties of a molecule.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, the HOMO would likely be localized on the electron-rich 4-methylphenyl (p-tolyl) group, while the LUMO might be associated with the carboxylic acid moiety.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis would be employed to calculate the distribution of electron density across the molecule. This reveals the partial atomic charges on each atom, identifying electrophilic and nucleophilic sites. In this compound, the oxygen atoms of the carboxylic acid group would exhibit significant negative charges, while the acidic proton and the carbonyl carbon would be positively charged.

A hypothetical table of calculated electronic properties is presented below.

| Property | Calculated Value (Arbitrary Units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts. For this compound, ¹H and ¹³C NMR spectra would be predicted. The chemical shifts of the protons and carbons in the cyclohexyl and 4-methylphenyl rings, as well as the carboxylic acid group, would be calculated and could be compared with experimental data for structural verification.

Vibrational Frequencies: The calculation of the Hessian matrix (second derivatives of energy) allows for the determination of vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Key vibrational modes for this molecule would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and various C-H and C-C stretching and bending modes of the cyclohexyl and aromatic rings.

Below is a hypothetical table of predicted spectroscopic data.

| Parameter | Predicted Value |

| ¹H NMR (Carboxylic Acid H) | ~12 ppm |

| ¹³C NMR (Carbonyl C) | ~175 ppm |

| IR Freq. (C=O Stretch) | ~1710 cm⁻¹ |

| IR Freq. (O-H Stretch) | ~3300-2500 cm⁻¹ (broad) |

Energetic Profiles and Stability of Conformations

The presence of the flexible cyclohexyl group and the rotatable bond connecting it to the acetic acid moiety suggests that this compound can exist in multiple conformations. Quantum chemical calculations can be used to map the potential energy surface and identify the most stable conformers. By systematically rotating key dihedral angles and calculating the corresponding energies, a conformational energy profile can be constructed. This would likely reveal that conformations minimizing steric hindrance between the bulky cyclohexyl and 4-methylphenyl groups are energetically favored.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights that are complementary to the static picture provided by quantum chemical calculations.

Conformational Space Exploration

While quantum chemistry can identify stable conformers, MD simulations can explore the conformational space accessible to the molecule at a given temperature. By simulating the motion of the atoms over nanoseconds or longer, one can observe transitions between different conformations and determine their relative populations. For this compound, MD simulations would reveal the flexibility of the cyclohexyl ring (e.g., chair-boat interconversions) and the rotational dynamics around the single bonds.

Reaction Mechanism Modeling

Understanding the pathway of a chemical reaction is fundamental to optimizing reaction conditions and improving yields. Computational modeling allows for the exploration of potential reaction mechanisms, including the identification of transient intermediates and high-energy transition states. For a molecule such as this compound, synthetic routes could involve steps like the reaction of a Grignard reagent with a carbonyl compound followed by carboxylation. doubtnut.comlibretexts.org

Transition state theory is a cornerstone of reaction kinetics, and computational chemistry provides the means to locate and characterize the transition state structures for elementary reaction steps. Methods such as Density Functional Theory (DFT) are commonly employed to calculate the geometries and energies of these fleeting structures that represent the highest energy point along a reaction coordinate. irjet.netresearchgate.net For the synthesis of this compound, a plausible pathway could involve the reaction of a p-tolyl Grignard reagent with cyclohexanecarboxaldehyde. Transition state calculations would be crucial in understanding the stereoselectivity of such a reaction, providing insights into why one stereoisomer might be formed preferentially over another.

Illustrative data that could be obtained from transition state calculations is presented in the table below. Please note that this data is hypothetical and serves to demonstrate the type of information generated in such a study.

| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |

| Nucleophilic attack of p-tolyl Grignard on cyclohexanecarboxaldehyde | DFT (B3LYP) | 6-31G | 15.2 | -250.4i |

| Carboxylation of the intermediate organometallic species | DFT (B3LYP) | 6-31G | 10.8 | -189.7i |

By calculating the energies of reactants, intermediates, transition states, and products, an energy landscape for a reaction can be constructed. This provides a comprehensive view of the thermodynamics and kinetics of the reaction. For the synthesis of this compound, mapping the energy landscape would reveal the most favorable reaction pathway and identify any potential kinetic bottlenecks. nih.gov For instance, in a multi-step synthesis, understanding the relative energies of different intermediates can help in devising strategies to avoid the formation of undesirable byproducts.

Prediction of Molecular Properties

Computational methods are not only used to study reactions but also to predict the intrinsic properties of molecules. These predictions can be invaluable in materials science, drug discovery, and other areas where the molecular properties determine the macroscopic behavior of a substance.

DFT calculations can provide a wealth of information about the electronic structure of a molecule. rsc.orgchemrxiv.orgnih.govchemrxiv.org Key properties that can be calculated for this compound include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Other reactivity descriptors that can be derived from these calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors help in understanding how the molecule will interact with other chemical species. rsc.org

The following table presents hypothetical electronic properties and reactivity descriptors for this compound, calculated using DFT.

| Property | Value | Unit |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.4 | eV |

| Ionization Potential | 6.2 | eV |

| Electron Affinity | 0.8 | eV |

| Electronegativity | 3.5 | eV |

| Chemical Hardness | 2.7 | eV |

Molecules with specific structural features can exhibit nonlinear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. nih.govmdpi.comfrontiersin.orgresearchgate.net Computational methods can be used to predict the NLO response of a molecule by calculating its polarizability and hyperpolarizability. For this compound, the presence of an aromatic ring suggests that it might possess some NLO activity. Theoretical calculations could quantify this by determining the first and second hyperpolarizabilities (β and γ). These calculations can guide the design of new molecules with enhanced NLO properties. researchgate.netmdpi.com

An illustrative table of predicted NLO properties for this compound is provided below. This data is hypothetical.

| NLO Property | Computational Method | Basis Set | Calculated Value (a.u.) |

| Dipole Moment (μ) | DFT (CAM-B3LYP) | 6-311++G(d,p) | 2.5 |

| Mean Polarizability (α) | DFT (CAM-B3LYP) | 6-311++G(d,p) | 180.3 |

| First Hyperpolarizability (β) | DFT (CAM-B3LYP) | 6-311++G(d,p) | 45.7 |

| Second Hyperpolarizability (γ) | DFT (CAM-B3LYP) | 6-311++G(d,p) | 1200.6 |

Mechanistic Investigations of Reactions Involving 2 Cyclohexyl 2 4 Methylphenyl Acetic Acid and Its Precursors

Probing Reaction Intermediates

A thorough search of scientific databases and chemical literature did not yield any studies focused on the direct observation or trapping of reaction intermediates in the synthesis or subsequent reactions of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid.

There are no available spectroscopic data, such as from transient absorption spectroscopy, nuclear magnetic resonance (NMR) spectroscopy under reaction conditions, or electron paramagnetic resonance (EPR) spectroscopy, that identify or characterize transient species involved in the formation or reactions of this compound.

No published trapping experiments have been reported for the reactive intermediates that may be formed during the synthesis of this compound. Such experiments, which would involve the use of specific reagents to capture and identify transient species like radicals or carbocations, have not been described in the context of this compound.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are fundamental to understanding reaction mechanisms, yet no such analyses have been published for the formation of this compound.

While general synthetic procedures may exist, there is a lack of systematic studies on the influence of various catalysts and reaction conditions (e.g., temperature, solvent, concentration) on the rate and outcome of reactions involving this compound.

Isotope Labeling Studies to Elucidate Reaction Pathways

Isotope labeling is a powerful tool for tracing the fate of atoms during a chemical reaction and elucidating reaction pathways. However, no studies employing isotopic labeling (e.g., with 2H, 13C, or 18O) have been reported for this compound or its precursors to map out the mechanistic details of its formation or reactivity.

Stereochemical Analysis of Reaction Products

The stereochemical outcome of reactions at the chiral center of this compound is of significant interest in asymmetric synthesis. The presence of a single stereocenter, substituted with a bulky cyclohexyl group and an electronically influential 4-methylphenyl (p-tolyl) group, makes it a valuable model for studying the interplay of various factors that govern the stereochemistry of a reaction.

Retention, Inversion, or Racemization at Stereocenters

Reactions involving the stereocenter of this compound can theoretically proceed with retention of configuration, inversion of configuration, or racemization. The observed outcome is highly dependent on the reaction mechanism.

Racemization: Racemization, the formation of an equal mixture of both enantiomers from a single enantiomer, is a common process for α-arylalkanoic acids, the class to which this compound belongs. wikipedia.org This typically occurs through the formation of a planar, achiral intermediate. wikipedia.org

One of the primary mechanisms for racemization in acidic or basic conditions involves the formation of an enol or enolate intermediate. wikipedia.org The α-proton at the stereocenter is acidic due to the electron-withdrawing effect of the adjacent carboxyl group and the resonance-stabilizing effect of the p-tolyl group on a potential carbanionic intermediate.

Base-catalyzed racemization: In the presence of a base, the α-proton can be abstracted to form a planar enolate. Reprotonation of this achiral enolate can occur from either face with equal probability, leading to a racemic mixture.

Acid-catalyzed racemization: Under acidic conditions, the carbonyl oxygen of the carboxylic acid can be protonated, which enhances the acidity of the α-proton. Subsequent deprotonation leads to the formation of a planar enol intermediate. Tautomerization back to the keto form can occur via protonation from either side, resulting in racemization.

The rate of racemization is influenced by factors such as the strength of the acid or base, the solvent, and the temperature.

Inversion of Configuration: A complete inversion of configuration at the stereocenter is characteristic of bimolecular nucleophilic substitution (S(_N)2) reactions. If the carboxylic acid is converted to a derivative with a good leaving group at the α-position (a synthetic precursor), a direct displacement by a nucleophile would proceed with inversion of stereochemistry. However, for the parent acid, reactions directly at the chiral carbon are less common without prior functionalization.

Retention of Configuration: Reactions proceeding with retention of configuration are less common but can occur through mechanisms involving double inversion or through the formation of a rigid intermediate that shields one face of the molecule from attack.

The following table summarizes the expected stereochemical outcomes for different reaction types at the stereocenter of this compound, based on general mechanistic principles.

| Reaction Type | Plausible Intermediate | Expected Stereochemical Outcome |

| Base-catalyzed enolization | Planar enolate | Racemization |

| Acid-catalyzed enolization | Planar enol | Racemization |

| S(_N)2 substitution at the α-carbon (on a suitable derivative) | Pentavalent transition state | Inversion |

| Reactions involving neighboring group participation | Cyclic intermediate | Retention or Inversion (depending on mechanism) |

Role of Steric and Electronic Effects on Reactivity and Selectivity

The reactivity of this compound and the selectivity of its reactions are significantly influenced by the steric and electronic properties of its constituent groups: the cyclohexyl group and the p-tolyl group.

Steric Effects:

The cyclohexyl group is a bulky, non-planar substituent that exerts considerable steric hindrance around the chiral center. libretexts.orgmsu.edu This steric bulk has several important consequences:

Shielding: The cyclohexyl group can shield one face of the molecule from attack by reagents. This can lead to diastereoselectivity in reactions where a new stereocenter is formed or facial selectivity in reactions at the carbonyl group. In its preferred chair conformation, the orientation of the cyclohexyl ring relative to the rest of the molecule will influence the accessibility of the reactive sites. libretexts.org

Reaction Rate: The steric hindrance can decrease the rate of reactions that require nucleophilic attack at the α-carbon or the carbonyl carbon. For an S(_N)2 reaction at the stereocenter, the bulky cyclohexyl group would significantly slow down the approach of a nucleophile. spcmc.ac.in

Electronic Effects:

The p-tolyl group influences the reactivity of the molecule primarily through its electronic effects. The methyl group at the para position of the phenyl ring is an electron-donating group (EDG) through induction and hyperconjugation. studymind.co.uk

Stabilization of Intermediates: The electron-donating nature of the p-tolyl group can stabilize adjacent positive charges. For example, in a reaction proceeding through a carbocationic intermediate at the benzylic position (α-carbon), the p-tolyl group would significantly stabilize this intermediate through resonance and induction, thereby increasing the rate of such a reaction (e.g., an S(_N)1 type process). chemistrysteps.com

Acidity of α-Proton: The p-tolyl group can also influence the acidity of the α-proton. While the phenyl ring itself can stabilize an adjacent carbanion through resonance, the electron-donating methyl group slightly counteracts this effect compared to an unsubstituted phenyl group. This can subtly affect the rate of enolate formation.

The following table provides a qualitative summary of the influence of the cyclohexyl and p-tolyl groups on different types of reactions involving this compound.

| Reaction Type | Influence of Cyclohexyl Group (Steric) | Influence of p-Tolyl Group (Electronic) |

| S(_N)2 at α-carbon | Hinders nucleophilic attack (rate decreases) | Minor effect |

| S(_N)1 at α-carbon | Can influence carbocation geometry | Stabilizes carbocation intermediate (rate increases) |

| Enolate formation | May hinder approach of base | Slightly destabilizes carbanion (rate may decrease slightly compared to phenyl) |

| Reactions at the carbonyl group | Hinders approach of nucleophiles | Minor inductive effect |

Potential Applications and Industrial Relevance Non Clinical/therapeutic

Role as Synthetic Intermediates in Fine Chemical Synthesis

Aryl-acetic acid derivatives are fundamental intermediates in the synthesis of a wide array of fine chemicals. These compounds serve as precursors for more complex molecules with specific functionalities. The carboxylic acid group of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid can undergo various transformations, such as esterification, amidation, and reduction, to yield a diverse range of derivatives. These derivatives can, in turn, be utilized in the production of specialty chemicals, agrochemicals, and other high-value chemical products. The presence of the cyclohexyl and tolyl groups can influence the solubility, reactivity, and biological activity of the final products, allowing for the fine-tuning of their properties.

Contributions to Methodological Advancements in Organic Chemistry

The development of novel catalytic systems is a cornerstone of modern organic chemistry. New catalysts are often evaluated, or benchmarked, using a variety of substrate molecules to test their efficiency, selectivity, and substrate scope. Aryl-acetic acid derivatives can serve as valuable substrates in these evaluations, particularly in cross-coupling reactions and asymmetric synthesis. organic-chemistry.orgacs.orgnih.gov The steric hindrance provided by the cyclohexyl group and the electronic properties of the tolyl group in this compound could present a unique challenge for new catalytic systems, providing valuable data on their performance and limitations. For instance, its use in palladium-catalyzed α-arylation reactions could help in assessing the catalyst's ability to couple sterically demanding substrates. organic-chemistry.orgacs.orgnih.gov

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. semanticscholar.org The synthesis and derivatization of compounds like this compound can be instrumental in the development of greener synthetic routes. researchgate.net Researchers might explore biocatalytic methods or the use of environmentally benign solvents and catalysts for its synthesis and subsequent transformations. researchgate.net The development of efficient, atom-economical reactions using this compound as a model substrate would contribute to the broader goals of sustainable chemistry.

Applications in Materials Science (e.g., liquid crystals, polymers, if applicable and derived from research)

The rigid core structure provided by the combination of the cyclohexyl and phenyl rings suggests potential applications for derivatives of this compound in materials science.

Liquid Crystals: Compounds containing cyclohexyl and phenyl rings are known to exhibit liquid crystalline properties. ontosight.aidtic.miltandfonline.com These materials have applications in display technologies and optical devices. ontosight.ai By modifying the carboxylic acid group to introduce different terminal functionalities, it might be possible to synthesize novel liquid crystalline materials derived from this compound with specific mesophase behaviors and transition temperatures.

Polymers: Carboxylic acid-containing molecules can be used as monomers in the synthesis of polyesters and polyamides. While acetic acid itself is not a suitable monomer for polymerization, its derivatives can be. researchgate.net Functionalized derivatives of this compound could potentially be incorporated into polymer backbones to modify the properties of the resulting materials. mdpi.com The bulky cyclohexyl and tolyl groups could enhance thermal stability, alter solubility, or introduce specific optical properties to the polymer.

Precursor for Advanced Chemical Research Building Blocks

In the field of chemical research and drug discovery, there is a constant need for novel and diverse chemical building blocks to construct libraries of compounds for screening. Aryl-acetic acid scaffolds are valuable starting points for the synthesis of a wide range of heterocyclic and carbocyclic compounds. This compound can serve as a precursor for the synthesis of more complex and functionally rich molecules that can be used in high-throughput screening and as probes for biological systems. Its unique three-dimensional structure makes it an attractive scaffold for combinatorial chemistry, enabling the generation of a multitude of derivatives with distinct spatial arrangements.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient chemical processes is a critical goal in modern chemistry. For a molecule like 2-Cyclohexyl-2-(4-methylphenyl)acetic acid, future synthetic strategies will focus on minimizing waste, reducing energy consumption, and utilizing safer reagents.

Key areas of development include:

Catalytic C-H Activation/Functionalization: Moving away from traditional methods that may require pre-functionalized starting materials (e.g., Grignard reagents or organolithiums), direct C-H activation of toluene (B28343) and cyclohexanecarboxylic acid derivatives offers a more atom-economical route. Research into transition-metal catalysts (such as those based on palladium, rhodium, or iridium) could enable the direct coupling of these fragments.

Green Solvents and Reaction Media: Future syntheses will likely avoid chlorinated solvents and favor more sustainable alternatives like cyclopentyl methyl ether (CPME), supercritical fluids (e.g., CO2), or even aqueous media where possible. rsc.orgresearchgate.net The use of micellar catalysis in water could provide a green pathway for key reaction steps. researchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to batch processes. A multi-step synthesis of this compound could be streamlined into a continuous, automated process.

Electrosynthesis: Electrochemical methods can replace harsh chemical oxidants or reductants with electricity, a fundamentally green reagent. For instance, electrocarboxylation of a suitable precursor could provide a direct and sustainable route to the carboxylic acid moiety. mdpi.com

| Parameter | Traditional Approach (e.g., Malonic Ester Synthesis) | Future Sustainable Approach (e.g., Catalytic C-H Coupling) |

|---|---|---|

| Starting Materials | Diethyl malonate, Halogenated alkanes (e.g., bromocyclohexane) | Cyclohexane, Toluene, CO2 |

| Reagents | Strong bases (e.g., NaOEt), Stoichiometric reagents | Catalytic amounts of transition metals, Benign oxidants |

| Solvents | Anhydrous organic solvents (e.g., THF, Toluene) | Green solvents (e.g., CPME, water) or solvent-free conditions |

| Atom Economy | Moderate (byproducts like salts and alcohol) | High (fewer stoichiometric byproducts) |

| Energy Input | Potentially high (heating/reflux for extended periods) | Lowered through efficient catalysis or flow chemistry |

Exploration of Undiscovered Reactivity Patterns

The unique structure of this compound provides several sites for chemical transformation that remain largely unexplored. Future research will aim to uncover and harness novel reactivity at the carboxylic acid group, the benzylic position, and the aliphatic/aromatic rings.

Decarboxylative Functionalization: The carboxylic acid group can serve as a traceless handle for the introduction of other functional groups. Palladium-catalyzed decarbonylative coupling, for example, could be used to transform the acid into a biaryl structure or other complex scaffolds, using the carboxylic acid as a disposable directing group. rsc.org

Radical-Mediated Reactions: The tertiary benzylic C-H bond is a potential site for selective radical-mediated functionalization. Photoredox catalysis or other modern radical initiation methods could enable the introduction of atoms or groups at this position, leading to a diverse array of derivatives.

Ring Functionalization: While the existing rings are relatively inert, advanced C-H activation techniques could allow for late-stage functionalization of either the cyclohexyl or the p-tolyl ring, providing access to analogues that would be difficult to synthesize through other means.

Strained System Synthesis: The molecule could serve as a precursor for generating highly strained systems. For example, intramolecular cyclization reactions could potentially lead to novel bicyclic or spirocyclic structures, which are valuable motifs in materials science.

Advanced Stereochemical Control in Synthesis

The central chiral carbon in this compound means it exists as two enantiomers. The ability to selectively synthesize one enantiomer over the other is crucial for applications where specific 3D structures are required, such as in chiral ligands or materials.

Future research will focus on:

Asymmetric Catalysis: The development of new chiral catalysts (organocatalysts or transition-metal complexes) will be key to achieving high enantioselectivity in the synthesis of this molecule. rsc.org For instance, an asymmetric alkylation or arylation of a prochiral precursor could establish the stereocenter with high fidelity.

Enzymatic Resolution: Biocatalysis, using enzymes like lipases, can offer a green and highly selective method for separating racemic mixtures of the acid or its esters. mdpi.com This approach is attractive due to its mild reaction conditions and high enantioselectivity. mdpi.com

Chiral Chromatography: Advances in chiral stationary phases for High-Performance Liquid Chromatography (HPLC) will continue to be essential for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. mdpi.com

Stereochemical Determination: While synthesis is crucial, unambiguously determining the absolute configuration of the synthesized enantiomers is equally important. Advanced spectroscopic methods, potentially using chiral derivatizing agents or porphyrin tweezers that induce a detectable helicity, could provide reliable stereochemical assignments. mtu.edu

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how synthetic routes are designed and optimized. researchgate.net For this compound, AI and machine learning (ML) can accelerate discovery and improve efficiency.

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the target molecule and propose multiple, potentially novel, synthetic pathways for its creation. beilstein-journals.orgijsetpub.com These tools can learn from vast reaction databases to suggest routes that a human chemist might overlook.

Reaction Condition Optimization: Machine learning algorithms can predict the optimal conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a given reaction. bohrium.comduke.edu By training on experimental data, these models can navigate complex, multi-variable reaction spaces more efficiently than traditional one-variable-at-a-time approaches. duke.edu This is particularly useful for complex catalytic systems.

Predicting Reactivity and Properties: AI can be used to predict the chemical reactivity and physical properties of the target molecule and its undiscovered analogues. This allows for the in silico screening of potential new compounds for desired characteristics before committing to their synthesis in the lab.

| Application Area | Specific Task | Expected Outcome |

|---|---|---|

| Synthesis Planning | Retrosynthetic analysis of the target molecule | Generation of diverse and novel synthetic routes beilstein-journals.orgijsetpub.com |

| Reaction Optimization | Predicting optimal catalyst, solvent, and temperature for a key synthetic step | Increased reaction yield and selectivity with fewer experiments bohrium.comduke.edu |

| Property Prediction | Calculating properties of hypothetical analogues (e.g., solubility, electronic properties) | Prioritization of synthetic targets for specific non-biological applications |

| Mechanism Discovery | Analyzing experimental data to suggest reaction mechanisms | Deeper understanding of novel reactivity patterns bohrium.com |

Design of Next-Generation Analogues for Diverse Chemical Applications (non-biological, non-clinical)

By systematically modifying the core structure of this compound, a vast chemical space of new molecules can be accessed for various non-biological applications. nih.gov The design of these analogues will be guided by the desired function.

Potential areas for analogue design include:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyclohexyl-2-(4-methylphenyl)acetic acid, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the cyclohexyl and 4-methylphenyl groups. To optimize yields:

- Use Lewis acid catalysts (e.g., AlCl₃) for Friedel-Crafts reactions, ensuring anhydrous conditions .

- For Suzuki coupling, employ Pd catalysts (e.g., Pd(PPh₃)₄) with optimized ligand ratios and temperature control (60–80°C) .

- Monitor reaction progress via TLC or HPLC, and purify via column chromatography with gradient elution (hexane/ethyl acetate) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexyl CH₂ peaks at δ 1.2–2.0 ppm, aromatic protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>98%) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE: Nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation .

- Store in airtight containers at 2–8°C, away from light and moisture .

- In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can regioselectivity challenges during electrophilic substitution reactions of this compound be addressed?

- Methodological Answer :

- Introduce directing groups (e.g., -NO₂) temporarily to control substitution sites .

- Computational modeling (DFT calculations) predicts electron density distribution, guiding reagent selection (e.g., meta-directing substituents) .

- Optimize solvent polarity (e.g., DMF for polar transition states) to favor desired regioselectivity .

Q. How should researchers resolve contradictions in reported enzyme inhibition data for derivatives of this compound?

- Methodological Answer :

- Standardize assay conditions: Use identical enzyme concentrations (e.g., 10 nM), substrate Km values, and buffer pH (7.4) .

- Validate results with orthogonal assays (e.g., fluorescence-based vs. radiometric) to rule out false positives .

- Perform molecular docking studies to assess binding affinity variations due to structural modifications (e.g., cyclohexyl vs. aryl substituents) .

Q. What experimental designs are critical for evaluating the neuropharmacological potential of this compound derivatives?

- Methodological Answer :

- In vitro : Primary neuron cultures treated with derivatives (1–100 µM) to assess neuroprotection under oxidative stress (H₂O₂-induced), measuring viability via MTT assay .

- In vivo : Rodent models (e.g., Morris water maze) to test cognitive enhancement, with pharmacokinetic profiling (plasma half-life, brain permeability) .

- Target validation: siRNA knockdown of suspected receptors (e.g., NMDA or GABA receptors) to confirm mechanism .

Q. What chromatographic methods are effective for separating enantiomers of this compound?

- Methodological Answer :

- Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) mobile phase; monitor resolution (Rs > 1.5) .

- Crystallization : Diastereomeric salt formation with chiral amines (e.g., cinchonidine) for large-scale separation .

- Capillary Electrophoresis (CE) : Cyclodextrin-based buffers (pH 8.5) to exploit enantioselective interactions .

Q. How can discrepancies in solubility data for this compound across studies be systematically analyzed?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method in buffered solutions (pH 1–12) at 25°C and 37°C; quantify via UV spectrophotometry .

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to correlate with solvent polarity .

- Account for polymorphic forms: X-ray diffraction (XRD) to identify crystalline vs. amorphous states affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.